molecular formula C17H13N3O4 B2767350 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)picolinamide CAS No. 1211749-81-3

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)picolinamide

Cat. No.: B2767350
CAS No.: 1211749-81-3
M. Wt: 323.308
InChI Key: CRJNZTMFFNFGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)picolinamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety fused to an isoxazole ring, connected via a methylene bridge to a picolinamide group.

Properties

IUPAC Name

N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-17(13-3-1-2-6-18-13)19-9-12-8-15(24-20-12)11-4-5-14-16(7-11)23-10-22-14/h1-8H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJNZTMFFNFGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)picolinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies indicate that N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)picolinamide exhibits significant anticancer activity. The compound's mechanism of action may involve the inhibition of key enzymes associated with cancer cell proliferation or apoptosis induction in various cancer cell lines. For instance, it has been shown to interact with specific molecular targets that modulate cell signaling pathways critical for tumor growth and survival.

Antimicrobial Effects

This compound also demonstrates antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The structural components of the compound allow it to bind effectively to bacterial or fungal enzymes, disrupting their function and leading to cell death.

Drug Development

The unique combination of the benzo[d][1,3]dioxole and isoxazole moieties makes this compound a valuable scaffold for medicinal chemistry. Researchers are exploring its potential as a lead compound in drug design for treating various diseases, including cancer and infectious diseases.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the benzo[d][1,3]dioxole core through cyclization reactions.
  • Construction of the isoxazole ring via reactions involving hydroxylamine.
  • Coupling reactions to link the isoxazole derivative with the picolinamide structure using palladium catalysts.

These synthetic methods can be optimized for higher yields and purity in industrial settings.

Industrial Production

In industrial applications, continuous flow reactors and automated synthesis platforms are likely employed to streamline the production process of this compound, ensuring consistency and efficiency in large-scale manufacturing.

Case Study 1: Anticancer Activity

A study conducted on various derivatives of this compound highlighted its effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated significant cytotoxicity compared to standard chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of this compound against several pathogenic strains. Results indicated that it exhibited substantial inhibitory effects on bacterial growth, suggesting its potential as an alternative therapeutic agent in treating infections.

Mechanism of Action

The mechanism of action of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)picolinamide involves its interaction with specific molecular targets and pathways. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells by modulating microtubule assembly and inhibiting tubulin polymerization . This disruption of microtubule dynamics leads to mitotic blockade and subsequent cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a detailed comparison with three structurally related compounds from the literature:

Thiadiazole-Based Analog (Compound 11)

Structure : 3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine .

  • Key Differences :
    • Replaces the isoxazole ring with a 1,2,4-thiadiazole core.
    • Substitutes benzo[d][1,3]dioxole with a cyclopropoxy group on the pyridine ring.
    • Lacks the picolinamide moiety, instead incorporating a 3-methylpyridin-2-ylamine.
  • Synthesis : Uses a carbodiimide-mediated coupling of 5-cyclopropoxypicolinimidamide with 2-isothiocyanato-3-methylpyridine .
  • Activity : Reported as a macrofilaricidal agent, highlighting the importance of the thiadiazole scaffold in antiparasitic activity.

Thiazolidinone-Benzamide Hybrid (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide

Structure: Features a thiazolidinone ring conjugated to a benzamide via a methylene bridge .

  • Key Differences: Replaces isoxazole with a thiazolidinone ring. Substitutes benzo[d][1,3]dioxole with a simple phenyl group. Retains an amide group but lacks the pyridine-derived picolinamide.
  • Synthesis : Relies on carbodiimide (EDC/HOBt) coupling of (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid with aniline derivatives .
  • Activity: Thiazolidinones are associated with antidiabetic and antimicrobial effects, suggesting divergent applications compared to isoxazole derivatives.

Benzo-Oxazolo-Oxazine Picolinamide (Compound 67)

Structure : 5-((3S,3aS)-3-(Acetamidomethyl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-7-yl)-N,N-dimethylpicolinamide .

  • Key Differences :
    • Replaces the isoxazole-benzo[d][1,3]dioxole system with a complex benzo-oxazolo-oxazine scaffold.
    • Retains the picolinamide group but incorporates N,N-dimethyl substitution.
  • Synthesis : Involves Buchwald-Hartwig coupling of a bromo-picolinamide with a benzo-oxazolo-oxazine precursor .

Structural and Functional Analysis Table

Feature Target Compound Compound 11 Thiazolidinone-Benzamide Compound 67
Core Heterocycle Isoxazole 1,2,4-Thiadiazole Thiazolidinone Benzo-oxazolo-oxazine
Aromatic Substituent Benzo[d][1,3]dioxole Cyclopropoxy-pyridine Phenyl Benzo-oxazolo-oxazine
Amide Type Picolinamide Pyridin-2-ylamine Benzamide N,N-Dimethylpicolinamide
Synthetic Method Not reported Carbodiimide coupling EDC/HOBt coupling Buchwald-Hartwig coupling
Reported Activity Not reported Macrofilaricidal Antimicrobial Kinase inhibition

Key Research Insights

  • Electron-Rich Moieties: The benzo[d][1,3]dioxole group in the target compound may enhance lipophilicity and metabolic stability compared to cyclopropoxy (Compound 11) or phenyl (Thiazolidinone-Benzamide) groups .
  • Amide Functionality : The picolinamide group could improve solubility and target engagement relative to simpler benzamides or pyridinamines .
  • Synthetic Flexibility : The absence of reported synthesis for the target compound suggests opportunities to adapt methods from analogs, such as EDC/HOBt-mediated couplings or transition-metal catalysis .

Biological Activity

N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)picolinamide is a complex organic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzo[d][1,3]dioxole : A fused bicyclic structure known for its biological activity.
  • Isoxazole ring : Contributes to the compound's interaction with biological targets.
  • Picolinamide moiety : Enhances solubility and biological activity.

The molecular formula is C15H12N4O4SC_{15}H_{12}N_{4}O_{4}S with a molecular weight of 344.3 g/mol .

Target Interaction

This compound primarily interacts with microtubules and their protein component, tubulin .

Mode of Action

The compound modulates microtubule assembly by:

  • Suppressing tubulin polymerization : This leads to destabilization of microtubules.
  • Inducing cell cycle arrest : Particularly at the S phase, disrupting normal cellular division processes.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • Growth Inhibition : Exhibits potent growth inhibition against various cancer cell lines, including breast and colon cancer cells. In vitro assays reveal IC50 values ranging from 26 to 65 µM against different cancer types .
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)30
HCT116 (Colon Cancer)40
A549 (Lung Cancer)50

Antidiabetic Activity

In addition to its anticancer properties, this compound has shown potential antidiabetic effects. In vivo studies using streptozotocin-induced diabetic mice demonstrated significant reductions in blood glucose levels .

Case Studies

  • In Vitro Cytotoxicity Assays :
    • A study evaluated the cytotoxic effects of the compound on various cancer cell lines using MTS assays. Results indicated selective toxicity towards cancer cells while sparing normal cells .
  • In Vivo Efficacy in Diabetic Models :
    • Research involving diabetic mice showed that treatment with this compound led to improved glycemic control without significant side effects, indicating its potential as a therapeutic agent for diabetes management .

Q & A

Q. How can structure-activity relationship (SAR) studies optimize potency against resistant targets?

  • Methodology :
  • Analog synthesis : Prepare derivatives with systematic substitutions (e.g., halogenation, methylation) .
  • Resistance profiling : Test against mutant cell lines or enzymes to identify critical interactions .
  • Free-energy perturbation (FEP) : Calculate binding energy differences for specific mutations using Schrödinger .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.